![molecular formula C90H88Cl5NP4Ru2 B3334555 (R)-[(Rucl(H8-binap))2(MU-CL)3][NH2ME2] CAS No. 944451-12-1](/img/structure/B3334555.png)
(R)-[(Rucl(H8-binap))2(MU-CL)3][NH2ME2]
Descripción general
Descripción
(R)-[(RuCl(H8-binap))2(mu-Cl)3][NH2Me2] is a coordination compound that has been the subject of extensive scientific research. The compound is known for its unique chemical properties and its potential applications in various fields, including catalysis, organic synthesis, and materials science.
Aplicaciones Científicas De Investigación
Catalytic Asymmetric Hydrogenation
One of the primary applications of Ru-catalyzed complexes, including those based on the BINAP ligand system, is in asymmetric hydrogenation. These catalysts have been used to achieve high enantioselectivity in the hydrogenation of phthalimide-protected amino ketones and 1,3-diaryldiketones. The bulky groups on the BINAP ligands are crucial for the enhancement of enantioselectivity and diastereoselectivity in these reactions (Hu & Lin, 2005). Additionally, Ru-BINAP complexes have been employed in the selective hydrogenation of benzophenones to benzhydrols, demonstrating their effectiveness in the asymmetric synthesis of unsymmetrical diarylmethanols (Ohkuma et al., 2000).
Microwave-Assisted Organometallic Syntheses
In the synthesis of dinuclear [(Arene)Ru(μ-Cl)3RuCl(L–L′)] complexes, microwave heating has been utilized to promote arene displacement in reactions involving RuCl2 and neutral chelate ligands. This method yields complexes in good yield, showcasing the application of Ru-based catalysts in facilitating organometallic syntheses (Albrecht et al., 2009).
Catalytic Complex Immobilization and Reusability
Studies have explored the immobilization of chiral catalytic complexes, such as (R)—[RuCl(binap)(p-cymene)]Cl, in ionic liquids for the asymmetric hydrogenation of β-ketoesters. This approach has shown that only a small amount of ionic liquid is necessary to accommodate the catalytic complex, allowing for high enantioselectivity and the potential for catalyst reuse (Floris et al., 2009).
Propiedades
IUPAC Name |
[1-(2-diphenylphosphanyl-5,6,7,8-tetrahydronaphthalen-1-yl)-5,6,7,8-tetrahydronaphthalen-2-yl]-diphenylphosphane;N-methylmethanamine;ruthenium;trichloronioruthenium(1-);chloride;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C44H40P2.C2H7N.5ClH.2Ru/c2*1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38;1-3-2;;;;;;;/h2*1-12,19-26,29-32H,13-18,27-28H2;3H,1-2H3;5*1H;;/q;;;;;;;;;+2/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTOHIFITHYJFSD-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC.C1CCC2=C(C1)C=CC(=C2C3=C(C=CC4=C3CCCC4)P(C5=CC=CC=C5)C6=CC=CC=C6)P(C7=CC=CC=C7)C8=CC=CC=C8.C1CCC2=C(C1)C=CC(=C2C3=C(C=CC4=C3CCCC4)P(C5=CC=CC=C5)C6=CC=CC=C6)P(C7=CC=CC=C7)C8=CC=CC=C8.Cl.[Cl-].[ClH+][Ru-]([ClH+])[ClH+].[Ru] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C90H91Cl5NP4Ru2+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1690.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-[(Rucl(H8-binap))2(MU-CL)3][NH2ME2] | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




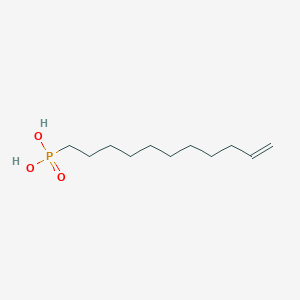


![Tris[4-(5-dicyanomethylidenemethyl-2-thienyl)phenyl]amine](/img/structure/B3334508.png)
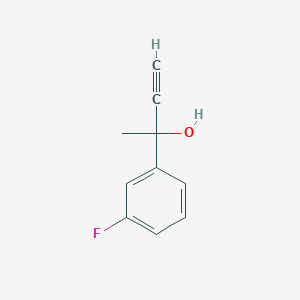

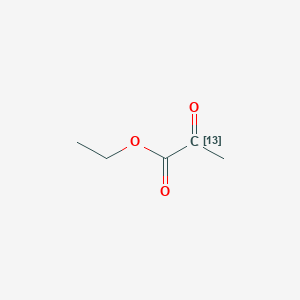
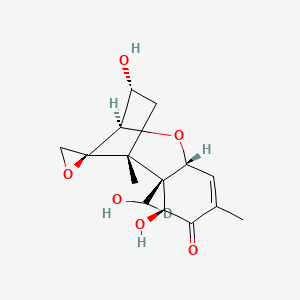
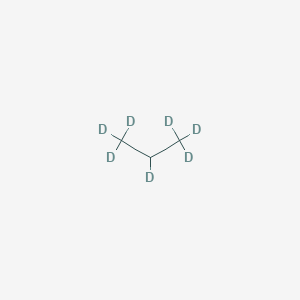
ruthenium(II) chloride](/img/structure/B3334563.png)
ruthenium(II) chloride](/img/structure/B3334570.png)

phosphane oxide](/img/structure/B3334597.png)